molecular formula C18H22N2O2S B1630101 Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate CAS No. 346684-16-0

Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B1630101
CAS No.: 346684-16-0
M. Wt: 330.4 g/mol
InChI Key: VWRRCWBPCLKKTA-UHFFFAOYSA-N
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Description

Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate (CAS: 346684-16-0) is a pyrazole-based heterocyclic compound with the molecular formula C₁₈H₂₂N₂O₂S and a molecular weight of 330.44 g/mol . It features a pyrazole ring substituted at position 1 with a cyclohexyl group, at position 5 with a 4-(methylthio)phenyl group, and a methyl ester at position 2. The compound is stored under dry conditions at 2–8°C and exhibits safety warnings for skin/eye irritation (H315, H319) and oral toxicity (H302) .

Properties

IUPAC Name

methyl 1-cyclohexyl-5-(4-methylsulfanylphenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-22-18(21)16-12-17(13-8-10-15(23-2)11-9-13)20(19-16)14-6-4-3-5-7-14/h8-12,14H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRRCWBPCLKKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)SC)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621498
Record name Methyl 1-cyclohexyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346684-16-0
Record name Methyl 1-cyclohexyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the β-carbon of the α,β-unsaturated ester, forming a hydrazone intermediate. Subsequent intramolecular cyclization eliminates water, yielding the pyrazole core. Regioselectivity arises from the electronic effects of the 4-(methylthio)phenyl group, which directs the hydrazine to attack the β-position adjacent to the electron-withdrawing ester.

Optimization and Conditions

  • Solvent : Methanol facilitates proton transfer and stabilizes intermediates through hydrogen bonding.
  • Temperature : Heating at 70°C accelerates cyclization while minimizing side reactions.
  • Stoichiometry : A 1:1 molar ratio of hydrazine to acrylate ester ensures complete conversion.

Post-Functionalization of Pyrazole Carboxylic Acids

The carboxylic acid analog (1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylic acid, CAS 1017781-24-6) serves as a precursor. Esterification with methanol under acidic conditions (e.g., thionyl chloride or H2SO4) yields the target methyl ester (Scheme 3).

Esterification Protocol

  • Reagents : Thionyl chloride (1.5 eq) in methanol at 0–20°C for 3 hours.
  • Yield : ~80% after purification by silica gel chromatography.

Comparative Analysis of Methods

Method Starting Materials Yield Conditions Advantages
Cyclocondensation Cyclohexylhydrazine, acrylate ester 85% Methanol, 70°C, 3h High yield, single step
Diketone Cyclization 1,3-Diketone, cyclohexylhydrazine ~50%* Reflux, 6h Theoretically feasible
Esterification Carboxylic acid, methanol, thionyl chloride 80% 0–20°C, 3h Uses stable precursor

*Estimated based on analogous reactions.

Regioselectivity and Substituent Effects

The 4-(methylthio)phenyl group at C5 enhances electron density at the β-position of the acrylate ester, directing hydrazine attack to form the 1,3,5-substituted pyrazole. Steric hindrance from the cyclohexyl group at N1 further stabilizes the desired regioisomer.

Industrial and Scalability Considerations

The cyclocondensation method is preferred for scale-up due to:

  • Cost-effectiveness : Low-cost reagents (methanol, hydrazine derivatives).
  • Minimal Purification : Silica gel chromatography or recrystallization suffices.
  • Safety : Avoids hazardous reagents like thionyl chloride in large-scale esterification.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate has been evaluated for its potential as an anticancer agent. Research has shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study:
A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of various pyrazole derivatives and their evaluation against cancer cell lines. The results demonstrated that certain derivatives, including those structurally related to this compound, exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Pyrazole derivatives are known to possess activity against a variety of bacterial strains.

Data Table: Antimicrobial Activity of Pyrazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Similar Pyrazole DerivativeEscherichia coli16 µg/mL
Another DerivativePseudomonas aeruginosa64 µg/mL

This table summarizes findings from various studies where pyrazole derivatives were tested against common pathogens, demonstrating the compound's potential as an antimicrobial agent .

Herbicidal Activity

This compound has shown promise as a herbicide. Its structural properties allow it to interfere with plant growth processes, making it a candidate for developing selective herbicides.

Case Study:
Research conducted by agricultural scientists demonstrated that this compound effectively inhibited the growth of several weed species while exhibiting low toxicity to crops. The findings suggest its potential use in integrated pest management systems .

Future Directions and Research Needs

While the current applications of this compound are promising, further research is needed to explore:

  • Mechanistic Studies: Understanding the exact mechanisms through which this compound exerts its anticancer and antimicrobial effects.
  • Field Trials: Conducting extensive field trials to assess its efficacy and safety in agricultural settings.
  • Synthesis Optimization: Developing more efficient synthetic routes to enhance yield and reduce production costs.

Mechanism of Action

The mechanism of action of Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound’s structural uniqueness lies in its cyclohexyl , methylthio phenyl , and methyl ester substituents. Below is a comparison with analogous pyrazole carboxylates:

Compound Name (CAS/Ref) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (346684-16-0) 1-Cyclohexyl, 5-(4-(methylthio)phenyl), 3-COOMe C₁₈H₂₂N₂O₂S 330.44 Methylthio group enhances lipophilicity; cyclohexyl adds steric bulk
Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (10a) 1-(7-Chloroquinolin-4-yl), 5-(2,6-dimethoxyphenyl), 3-COOMe C₂₃H₂₀ClN₃O₃ ~433.88 Chloroquinoline and methoxy groups increase polarity; higher molecular weight
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate 1-(4-Methylphenyl), 5-phenyl, 4-SO₂Ph, 3-COOEt C₂₄H₂₂N₂O₄S 450.51 Sulfonyl group introduces strong electron-withdrawing effects; ethyl ester alters solubility
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate 1-Benzyl, 3-(4-fluorophenyl), 5-COOEt C₂₀H₁₉FN₂O₂ 338.38 Fluorine enhances electronegativity; ester at position 5 instead of 3
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde 1-Phenyl, 3-methyl, 5-phenoxy, 4-CHO C₁₈H₁₅N₂O₂ 295.33 Aldehyde group increases reactivity; phenoxy substituent contributes to planarity

Key Observations:

  • Substituent Effects : The methylthio (-SMe) group in the target compound is less polar than methoxy (-OMe) or sulfonyl (-SO₂) groups in analogs, leading to lower water solubility but higher lipid membrane permeability .
  • Positional Variations : Ester groups at positions 3 (target) vs. 5 (Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate) alter the molecule’s electronic distribution and reactivity .

Physicochemical Properties

  • Lipophilicity : The methylthio group (logP ~1.5–2.0) contributes to higher lipophilicity compared to methoxy (logP ~1.0–1.5) or sulfonyl (logP ~0.5–1.0) substituents .
  • Molecular Weight : The target compound (330.44 g/mol) is lighter than analogs like 10a (~433.88 g/mol), which may improve bioavailability under Lipinski’s Rule of Five .
  • Thermal Stability: No boiling point data are available for the target compound, but analogs with sulfonyl or quinoline groups exhibit higher thermal stability due to rigid structures .

Biological Activity

Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate (CAS No. 346684-16-0) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This compound's unique structural features contribute to its pharmacological properties, making it a subject of interest in drug discovery and development.

  • Molecular Formula: C18H22N2O2S
  • Molecular Weight: 330.44 g/mol
  • CAS Number: 346684-16-0

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
Pyrazole Derivative AMCF73.79
Pyrazole Derivative BNCI-H46042.30
Methyl 1-cyclohexyl...Hep-217.82
Methyl 1-cyclohexyl...P8153.25

The above table summarizes the cytotoxicity of various pyrazole derivatives, indicating that this compound exhibits promising activity against specific cancer cell lines.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specific studies have shown that pyrazole derivatives can inhibit Aurora-A kinase, which plays a critical role in cell cycle regulation and mitosis.

Table 2: Inhibition of Kinases by Pyrazole Derivatives

CompoundKinase TargetIC50 (µM)Reference
Methyl 1-cyclohexyl...Aurora-A0.16
Other Pyrazole DerivativeCDK20.95

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. Pyrazole compounds are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process.

Case Studies

A notable case study involving pyrazole derivatives demonstrated their effectiveness in reducing tumor growth in animal models. The study indicated that treatment with this compound resulted in significant tumor size reduction compared to control groups.

Q & A

Q. What are the common synthetic routes for Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving:

  • Condensation reactions of substituted phenylhydrazines with β-ketoesters to form the pyrazole core .
  • Nucleophilic substitution for introducing the cyclohexyl and methylthiophenyl groups, often using K2_2CO3_3 as a base to facilitate aryloxy group incorporation .
  • Esterification of the carboxylic acid intermediate with methanol under acidic conditions .
    Key intermediates should be purified via column chromatography or recrystallization, and characterized using 1^1H/13^13C NMR and LC-MS.

Q. How is X-ray crystallography applied to determine the structure of this compound?

Methodological Answer:

  • Data collection : Single-crystal X-ray diffraction (SCXRD) is performed on a diffractometer (e.g., Bruker D8 Venture) .
  • Structure solution : Use SHELXS/SHELXD for phase determination via direct methods .
  • Refinement : SHELXL refines atomic coordinates and thermal parameters, with validation via R-factors and electron density maps .
  • Visualization : Mercury software aids in analyzing packing patterns and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Catalyst screening : Test bases (e.g., K2_2CO3_3, Cs2_2CO3_3) for nucleophilic substitutions to enhance regioselectivity .
  • Temperature control : Reflux in ethanol or DMF to accelerate cyclization while minimizing side reactions .
  • Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) for challenging separations .
  • Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., dimerization or oxidation products) .

Q. What computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite docks the compound into target proteins (e.g., kinases, carbonic anhydrases) using PDB structures (e.g., 4QWY for MST3 kinase) .
  • MD simulations : GROMACS evaluates binding stability via 100-ns trajectories, analyzing RMSD and ligand-protein interaction energies .
  • QSAR modeling : Train models on pyrazole derivatives’ IC50_{50} data to predict inhibitory potency against specific enzymes .

Q. How can discrepancies in crystallographic data be resolved?

Methodological Answer:

  • Packing similarity analysis : Use Mercury’s Materials Module to compare unit cell parameters and symmetry operations with related structures .
  • Twinned data refinement : In SHELXL, apply TWIN/BASF commands for twinned crystals and validate via Hooft/y parameters .
  • Validation tools : Check for outliers in bond lengths/angles using CCDC’s Mogul and resolve disorder with PART instructions .

Data Contradiction Analysis

Q. How to address conflicting biological activity reports in different studies?

Methodological Answer:

  • Assay standardization : Re-evaluate activity under consistent conditions (e.g., ATP concentration in kinase assays, pH for enzyme kinetics) .
  • Metabolite screening : Use LC-HRMS to identify active metabolites that may contribute to discrepancies .
  • Structural analogs : Compare SAR trends with analogs (e.g., trifluoromethyl vs. methylthio substitutions) to isolate substituent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate

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